![molecular formula C12H6Cl2N2O2 B11928777 [2,2'-Bipyridine]-5,5'-dicarbonyl dichloride](/img/structure/B11928777.png)
[2,2'-Bipyridine]-5,5'-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Bipyridine]-5,5’-dicarbonyl dichloride is a chemical compound that belongs to the family of bipyridine derivatives Bipyridine compounds are well-known for their ability to act as chelating ligands, forming stable complexes with various metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-5,5’-dicarbonyl dichloride typically involves the chlorination of [2,2’-Bipyridine]-5,5’-dicarboxylic acid. The reaction is carried out using thionyl chloride or oxalyl chloride as the chlorinating agents. The process generally involves the following steps:
- Dissolving [2,2’-Bipyridine]-5,5’-dicarboxylic acid in an appropriate solvent such as dichloromethane.
- Adding thionyl chloride or oxalyl chloride dropwise to the solution under an inert atmosphere.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Removing the solvent and excess chlorinating agent under reduced pressure to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of [2,2’-Bipyridine]-5,5’-dicarbonyl dichloride follows similar principles but may involve larger reaction vessels and more efficient purification techniques. The use of automated systems for reagent addition and temperature control ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridine]-5,5’-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Coordination Reactions: The bipyridine moiety can coordinate with metal ions to form stable metal complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct.
Coordination Reactions: Metal salts such as copper(II) chloride, nickel(II) chloride, and cobalt(II) chloride are commonly used. Reactions are performed in solvents like ethanol or acetonitrile under ambient conditions.
Major Products Formed
Substitution Reactions: The major products are [2,2’-Bipyridine]-5,5’-dicarbonyl derivatives such as amides, esters, and thioesters.
Coordination Reactions: The major products are metal complexes with varying stoichiometries depending on the metal ion and reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, [2,2’-Bipyridine]-5,5’-dicarbonyl dichloride is used as a precursor for the synthesis of various bipyridine derivatives and metal complexes
Biology and Medicine
In biological and medical research, bipyridine derivatives are explored for their potential as therapeutic agents. Metal complexes of [2,2’-Bipyridine]-5,5’-dicarbonyl dichloride are investigated for their antimicrobial, anticancer, and enzyme inhibition activities.
Industry
In industry, [2,2’-Bipyridine]-5,5’-dicarbonyl dichloride is used in the production of advanced materials, including coordination polymers and metal-organic frameworks. These materials have applications in gas storage, separation, and catalysis.
Mechanism of Action
The mechanism of action of [2,2’-Bipyridine]-5,5’-dicarbonyl dichloride primarily involves its ability to form stable complexes with metal ions. The bipyridine moiety acts as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. The carbonyl chloride groups can undergo substitution reactions, allowing for further functionalization of the compound. The resulting metal complexes can interact with biological targets or catalyze chemical reactions through various pathways.
Comparison with Similar Compounds
Similar Compounds
[2,2’-Bipyridine]-5,5’-dicarboxylic acid: This compound is the precursor to [2,2’-Bipyridine]-5,5’-dicarbonyl dichloride and shares similar coordination properties but lacks the reactive carbonyl chloride groups.
[2,2’-Bipyridine]-4,4’-dicarbonyl dichloride: This isomer has the carbonyl chloride groups in different positions, which can affect its reactivity and coordination behavior.
[2,2’-Bipyridine]-5,5’-dimethyl ester: This derivative has ester groups instead of carbonyl chloride groups, making it less reactive in substitution reactions but still useful in coordination chemistry.
Uniqueness
[2,2’-Bipyridine]-5,5’-dicarbonyl dichloride is unique due to the presence of two reactive carbonyl chloride groups, which allow for versatile functionalization and the formation of a wide range of derivatives. Its ability to form stable metal complexes makes it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C12H6Cl2N2O2 |
|---|---|
Molecular Weight |
281.09 g/mol |
IUPAC Name |
6-(5-carbonochloridoylpyridin-2-yl)pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C12H6Cl2N2O2/c13-11(17)7-1-3-9(15-5-7)10-4-2-8(6-16-10)12(14)18/h1-6H |
InChI Key |
PVUKYKDJKZKUCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)Cl)C2=NC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


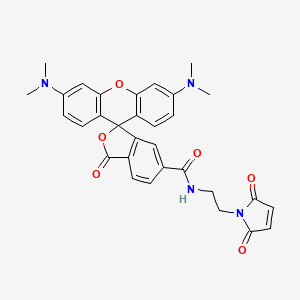
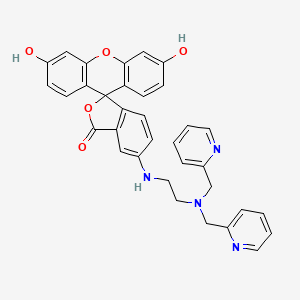
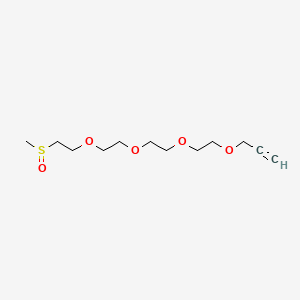
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)(prop-2-yn-1-yl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928717.png)
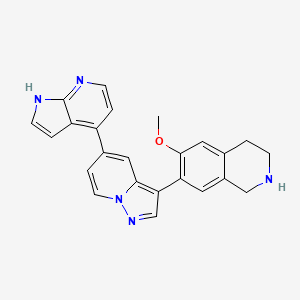

![2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid](/img/structure/B11928740.png)
![5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B11928741.png)

![7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B11928748.png)

![6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11928768.png)
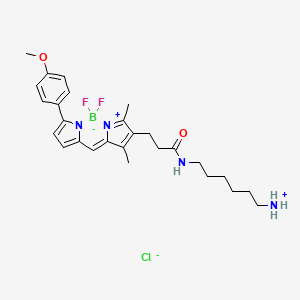
![N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928772.png)
